molecular formula C8H14O2 B1346608 Vinyl hexanoate CAS No. 3050-69-9

Vinyl hexanoate

Cat. No.: B1346608
CAS No.: 3050-69-9
M. Wt: 142.2 g/mol
InChI Key: LZWYWAIOTBEZFN-UHFFFAOYSA-N
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Description

Vinyl hexanoate, also known as hexanoic acid vinyl ester, is an organic compound with the molecular formula C8H14O2. It is a colorless to almost colorless liquid with a characteristic ester odor. This compound is primarily used in the production of polymers and copolymers, which find applications in various industrial sectors such as coatings, adhesives, and sealants .

Biochemical Analysis

Biochemical Properties

Vinyl hexanoate plays a significant role in biochemical reactions, particularly in the formation of esters. It interacts with various enzymes, such as lipases, which catalyze the hydrolysis and synthesis of esters. For instance, the lipase from Thermomyces lanuginosus has been shown to catalyze the acylation of helicid with this compound, resulting in high regioselectivity and conversion rates

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can affect the activity of enzymes involved in fatty acid metabolism, such as hexanoyl-CoA synthetase . This enzyme activates hexanoate and other fatty acids, which are essential for various metabolic pathways. Additionally, this compound has been observed to impact the expression of genes involved in cannabinoid biosynthesis, further demonstrating its role in cellular processes .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with specific enzymes and biomolecules. For example, this compound can act as a substrate for hexanoyl-CoA synthetase, leading to the formation of hexanoyl-CoA . This interaction is crucial for the biosynthesis of cannabinoids and other metabolites. Furthermore, this compound has been shown to inhibit or activate certain enzymes, depending on the context of the reaction . These molecular interactions highlight the versatility of this compound in biochemical processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. This compound is relatively stable at room temperature but can degrade under certain conditions . Long-term studies have shown that this compound can have lasting effects on cellular function, particularly in in vitro and in vivo experiments. These temporal effects are essential for understanding the compound’s behavior in different experimental settings.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound can positively impact metabolic pathways and enzyme activity. At high doses, it may exhibit toxic or adverse effects . Studies have shown that the threshold for these effects depends on the specific animal model and the experimental conditions. Understanding the dosage effects of this compound is crucial for its safe and effective use in research.

Metabolic Pathways

This compound is involved in several metabolic pathways, including the biosynthesis of cannabinoids and other fatty acid derivatives. It interacts with enzymes such as hexanoyl-CoA synthetase, which activates hexanoate for further metabolic processes . These interactions can affect metabolic flux and metabolite levels, highlighting the importance of this compound in cellular metabolism.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes . The localization and accumulation of this compound can influence its activity and function, making it essential to understand its transport and distribution in different biological contexts.

Subcellular Localization

This compound’s subcellular localization can affect its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications

Preparation Methods

Synthetic Routes and Reaction Conditions: Vinyl hexanoate can be synthesized through the esterification of hexanoic acid with vinyl alcohol. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure the complete conversion of the reactants to the desired ester .

Industrial Production Methods: In an industrial setting, this compound is produced by the reaction of hexanoic acid with acetylene in the presence of a catalyst such as zinc chloride. This method is preferred due to its efficiency and cost-effectiveness. The reaction is carried out at elevated temperatures and pressures to achieve high yields of the ester .

Mechanism of Action

Comparison with Similar Compounds

Properties

IUPAC Name

ethenyl hexanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O2/c1-3-5-6-7-8(9)10-4-2/h4H,2-3,5-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZWYWAIOTBEZFN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(=O)OC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

9015-97-8
Record name Hexanoic acid, ethenyl ester, homopolymer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=9015-97-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID60184572
Record name Vinyl hexanoate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3050-69-9
Record name Vinyl hexanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3050-69-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Vinyl hexanoate
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Vinyl hexanoate
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=32629
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Record name Vinyl hexanoate
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Record name Vinyl hexanoate
Source European Chemicals Agency (ECHA)
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Record name VINYL HEXANOATE
Source FDA Global Substance Registration System (GSRS)
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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